Nvp-bag956
Overview
Description
NVP-BAG956 is a dual inhibitor of 3-phosphoinositide-dependent protein kinase 1 (PDK1; IC 50 = 245 nM) and class I phosphatidylinositol 3-kinase catalytic subunits (PI3Ks; IC 50 s = 56, 446, 35, and 117 nM for p110α, p110β, p110δ, and p110γ, respectively) .
Synthesis Analysis
NVP-BAG956 is an ATP-competitive PI3K inhibitor with IC50 s of 34, 56, 112 and 444 nM for PI3Kδ, PI3Kα, PI3Kγ and PI3Kβ, respectively . It is primarily used for Phosphorylation & Dephosphorylation applications .Molecular Structure Analysis
The molecular structure of NVP-BAG956 is complex, and it is primarily used as an inhibitor in research .Chemical Reactions Analysis
NVP-BAG956 acts as a potent, reversible, and ATP-competitive PI 3-K/PDK1 dual kinase inhibitor . It has been shown to effectively inhibit the constitutive phosphorylation of PKB/Akt in A2058 cells .Physical And Chemical Properties Analysis
NVP-BAG956 is a solid substance with a molecular weight of 427.50 and a formula of C28H21N5 . It is soluble in DMSO at 25 mg/mL .Scientific Research Applications
Software Reliability and Fault Tolerance : NVP-BAG956 plays a significant role in enhancing software reliability, particularly through N-version programming (NVP). This approach has been applied to complex systems such as automatic airplane landing problems, demonstrating its effectiveness in improving software reliability by providing fault tolerance (Lyu & He, 1993).
Advanced Energy Materials and Battery Technology : NVP-BAG956 is extensively researched in the context of cathode materials for sodium-ion batteries (SIBs). Its application in this area is vital due to its high theoretical capacity and stable structure. Various studies have explored the enhancement of electronic and ionic conductivity in NVP-BAG956, significantly improving the rate capability and cyclability of these batteries (Xi Jiang, Tianran Zhang, & J. Lee, 2017), (Yanan Xu, Qiulong Wei, Chang Xu, Qidong Li, Qinyou An, Pengfei Zhang, Jinzhi Sheng, Liang Zhou, & L. Mai, 2016).
Nanotechnology and Quantum Technologies : The nitrogen-vacancy (NV) color center in diamond, related to NVP-BAG956, has significant implications in quantum technologies, including quantum metrology, information processing, and communications. Its applications in nanotechnologies like biological imaging and tests of entanglement in quantum mechanics are notable, demonstrating its versatility and potential in various high-tech applications (M. Doherty, N. Manson, P. Delaney, F. Jelezko, J. Wrachtrup, & L. Hollenberg, 2013).
Biomedical Applications and Nanomedicine : In the field of biomedical research, NVP-BAG956 contributes significantly to the development of efficient nanovectors, enhancing the effectiveness of therapies, particularly in cancer and microbial infections. This research highlights the role of peptides in advancing personalized nanomedicines, underlining the importance of NVP-BAG956 in medical innovations (Valentina Del Genio, R. Bellavita, Annarita Falanga, K. Hervé-Aubert, I. Chourpa, & S. Galdiero, 2022).
Emerging Applications in Bioimaging and Biosensing : The NV color center's unique properties enable advanced applications in bioimaging and biosensing. This includes optical super-resolution nanoscopy and the imaging of biomagnetic fields, demonstrating the potential of NVP-BAG956 in revolutionizing biomedical imaging techniques (G. Balasubramanian, A. Lazariev, S. Arumugam, & D. Duan, 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-methyl-2-[4-[2-methyl-8-(2-pyridin-3-ylethynyl)imidazo[4,5-c]quinolin-1-yl]phenyl]propanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21N5/c1-19-32-26-17-31-25-13-8-20(6-7-21-5-4-14-30-16-21)15-24(25)27(26)33(19)23-11-9-22(10-12-23)28(2,3)18-29/h4-5,8-17H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPAGJWVBUZHNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CN=C3C=CC(=CC3=C2N1C4=CC=C(C=C4)C(C)(C)C#N)C#CC5=CN=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00234585 | |
Record name | BAG-956 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00234585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nvp-bag956 | |
CAS RN |
853910-02-8 | |
Record name | BAG-956 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0853910028 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BAG-956 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00234585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BAG-956 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4UFC2K6E50 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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